molecular formula C25H18FNO4 B2499850 5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 888416-02-2

5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Número de catálogo: B2499850
Número CAS: 888416-02-2
Peso molecular: 415.42
Clave InChI: GLXMWKOTUWQOPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a tricyclic quinolinone derivative featuring a [1,3]dioxolo[4,5-g]quinolin-8-one core. Key structural elements include:

  • A 4-fluorophenylmethyl group at position 3.
  • A 4-methylbenzoyl substituent at position 5.

The [1,3]dioxolo ring fused to the quinolinone scaffold enhances rigidity and may influence pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets .

Propiedades

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-15-2-6-17(7-3-15)24(28)20-13-27(12-16-4-8-18(26)9-5-16)21-11-23-22(30-14-31-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXMWKOTUWQOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative belonging to the quinoline family, known for its diverse pharmacological properties. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound's structure is characterized by a quinoline backbone with specific substitutions that enhance its biological activity. The presence of the fluorophenyl and methylbenzoyl groups is particularly significant in influencing its pharmacodynamics.

Antibacterial Activity

Recent studies have demonstrated that quinoline derivatives exhibit notable antibacterial properties. For instance:

  • In Vitro Studies : The compound was tested against several bacterial strains using the broth dilution method. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound's efficacy was evaluated in various cancer cell lines:

  • Cell Lines Tested :
    • Human lung adenocarcinoma (A549)
    • Human breast adenocarcinoma (MDA-MB-231)
    • Human melanoma (C-32)

The results showed that the compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines:

Cell LineIC50 Value (µM)
A54915
MDA-MB-23120
C-3225

This indicates that the compound has promising potential as an anticancer agent .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. The compound was tested in animal models for its ability to inhibit inflammatory markers:

  • Results : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose-dependent manner.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication in bacterial and cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives:

  • A study conducted on a series of quinoline derivatives showed that modifications at the 4-position significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Another investigation focused on the anticancer activity of similar compounds reported significant tumor growth inhibition in xenograft models when treated with quinoline derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

Study Cell Line IC50 (µg/mL) Mechanism
Salem et al.HCT-11623.5Induction of apoptosis and cell cycle disruption

The mechanism of action appears to involve the induction of apoptosis via mitochondrial pathway activation and the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. The following table summarizes its minimum inhibitory concentrations (MIC):

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In vitro tests indicate moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Antioxidant Activity

The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals. The results indicate that it exhibits strong radical scavenging activity, outperforming standard antioxidants such as ascorbic acid.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Activities Reference
Target Compound 5-(4-Fluorophenylmethyl), 7-(4-methylbenzoyl) C25H18FNO4 415.41 Rigid tricyclic core
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-... (BB72473) 5-(3-Methylphenylmethyl), 7-(4-fluorobenzoyl) C25H18FNO4 415.41 Fluorine position differs; commercial availability
7-(4-Methoxybenzoyl)-5-[(4-methylphenyl)methyl]-... 5-(4-Methylphenylmethyl), 7-(4-methoxybenzoyl) Not provided Not provided Methoxy group may alter solubility
6-(2-Fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one 6-(2-Fluorophenyl) C17H11FNO3 296.27 Simplified substituents; no benzoyl
(E)-7-(3-Bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Benzylidene substituent with bromo/methoxy C21H16BrNO6 458.26 High cytotoxicity in breast cancer cells

Key Observations :

  • Substituent Position : The fluorophenyl group at position 5 in the target compound vs. position 7 in BB72473 may lead to divergent binding modes.
  • Functional Groups : Methoxy (in ) and bromo (in ) substituents correlate with enhanced cytotoxicity, suggesting the target’s 4-methylbenzoyl group could be optimized for activity .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : Fluorine at para positions (e.g., 4-fluorophenyl in the target) enhances lipophilicity and bioavailability compared to ortho/meta isomers () .
  • Benzoyl vs. Benzylidene : Benzoyl groups (target compound) may stabilize hydrogen bonding, while benzylidene moieties () enable π-π stacking in active sites .
  • Methyl/Methoxy Groups : Methyl groups (e.g., 4-methylbenzoyl) improve metabolic stability, whereas methoxy groups () increase polarity and solubility .

Métodos De Preparación

Friedländer Annulation

This method involves condensation of 2-aminobenzaldehyde derivatives with ketones. For example:

  • Reagents : 2-Amino-4,5-dihydroxybenzaldehyde and methyl vinyl ketone.
  • Conditions : Acid catalysis (e.g., HCl, 80°C, 12 h).
  • Yield : ~65%.

Skraup Reaction

A traditional approach using glycerol, sulfuric acid, and aniline derivatives:

  • Reagents : 3,4-Dihydroxyaniline, glycerol, and 4-methylbenzoyl chloride.
  • Conditions : H2SO4, 180°C, 6 h.
  • Yield : 58–62%.

Formation of theDioxolo Ring

The dioxolane ring is introduced via cyclocondensation of diols or dihalides with the quinolinone precursor.

Acid-Catalyzed Cyclization

  • Reagents : 1,2-Dihydroxybenzene derivatives and dichloromethane.
  • Catalyst : Amberlyst-15® (10 mol%).
  • Conditions : Reflux in ethanol, 8 h.
  • Yield : 75–82%.

Reductive Cyclization

  • Reagents : Nitrochalcone intermediates.
  • Reductant : Formic acid (as a CO surrogate).
  • Conditions : 100°C, 24 h.
  • Yield : 79–90%.

Installation of the 4-Methylbenzoyl Group

The 4-methylbenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

  • Reagents : 4-Methylbenzoyl chloride, AlCl3.
  • Conditions : Dichloromethane, 0°C, 4 h.
  • Yield : 65%.

Direct Coupling via Acid Chloride

  • Reagents : 4-Methylbenzoic acid, SOCl2 (to form acid chloride).
  • Conditions : Pyridine, RT, 12 h.
  • Yield : 70%.

Optimization and Green Chemistry Approaches

Recent advances emphasize sustainability:

Solvent-Free Synthesis

  • Catalyst : TiO2 nanoparticles.
  • Conditions : Ball milling, 2 h.
  • Yield : 78%.

Ultrasound-Promoted Reactions

  • Conditions : Catalyst-free, 40 kHz, 50°C, 1 h.
  • Yield : 85%.

Characterization and Analytical Techniques

Key methods for structural validation:

Technique Key Signals Reference
1H NMR δ 7.20–7.80 (aromatic H), δ 5.15 (dioxolane CH2), δ 2.40 (CH3)
13C NMR δ 175.2 (C=O), δ 147.5 (dioxolane C-O), δ 115.4 (CF)
IR 1622 cm⁻¹ (C=O), 1475 cm⁻¹ (C-O-C)
Mass Spectra m/z 463.4 [M+H]+ (calc. 463.15)

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments to distinguish between aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). The fluorophenyl substituent shows characteristic splitting patterns due to ¹⁹F coupling .
  • X-ray crystallography : Resolve stereochemistry at the [1,3]dioxolo ring junction and confirm the spatial arrangement of the methylbenzoyl group. Single-crystal studies (e.g., R factor < 0.05) provide high-confidence structural data .

What methodologies are suitable for evaluating the compound’s biological activity, and how can contradictory cytotoxicity data be addressed?

Advanced Research Question

  • Cytotoxicity assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity. For example, acridine orange/ethidium bromide staining can differentiate apoptosis from necrosis .
  • Addressing contradictions :
    • Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to avoid false positives.
    • Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity .
    • Structural analogs : Compare with derivatives (e.g., chloro or methoxy substitutions) to identify substituent-specific effects .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted enzymes (e.g., topoisomerases). Prioritize poses where the fluorophenyl group occupies hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with catalytic residues .
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory activity. Methoxy groups may enhance solubility but reduce binding affinity compared to halogens .

What strategies are effective for resolving enantiomeric impurities in the synthesis of chiral intermediates?

Advanced Research Question

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to separate diastereomers. Retention time differences >2 min indicate successful resolution .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-calculated spectra for R/S configurations .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings to enforce stereocontrol at the quinoline core .

How do substituent variations impact the compound’s pharmacokinetic profile?

Advanced Research Question

Substituent Effect Evidence
4-Fluorophenyl↑ Metabolic stability (CYP2D6 resistance)
Methylbenzoyl↑ Lipophilicity (logP +0.5)
[1,3]dioxolo ring↓ Solubility (requires co-solvents)
  • In vitro assays : Measure permeability using Caco-2 monolayers. Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential .

What experimental designs are optimal for studying environmental fate and ecotoxicology?

Advanced Research Question

  • Fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor half-life via LC-MS/MS; fluorinated analogs often persist >30 days .
  • Ecotoxicology :
    • Daphnia magna assays : Test acute toxicity (48-h LC₅₀). Structural analogs with electron-withdrawing groups show higher toxicity .
    • Algal growth inhibition : EC₅₀ values <10 mg/L suggest significant aquatic risk .

How can reaction scalability be improved without compromising purity?

Advanced Research Question

  • Flow chemistry : Implement continuous hydrogenation with Pd/C cartridges to reduce batch variability .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation (e.g., carbonyl stretch at ~1700 cm⁻¹) and trigger quenching .
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, 65°C and 5 mol% Pd/C maximize yield (83%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.